molecular formula C16H22N4O4 B4117000 1-[5-(4-morpholinyl)-2-nitrophenyl]-4-piperidinecarboxamide

1-[5-(4-morpholinyl)-2-nitrophenyl]-4-piperidinecarboxamide

Cat. No. B4117000
M. Wt: 334.37 g/mol
InChI Key: FRDKJMCFDIEXLF-UHFFFAOYSA-N
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Description

1-[5-(4-morpholinyl)-2-nitrophenyl]-4-piperidinecarboxamide, also known as MNPA, is a chemical compound that has been extensively studied for its potential application in scientific research. This compound has been found to have a range of interesting biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of 1-[5-(4-morpholinyl)-2-nitrophenyl]-4-piperidinecarboxamide is not fully understood, but it is thought to involve the modulation of ion channels, particularly those involved in the regulation of calcium ions. 1-[5-(4-morpholinyl)-2-nitrophenyl]-4-piperidinecarboxamide has been found to selectively inhibit certain types of calcium channels, leading to changes in intracellular calcium levels and downstream signaling pathways. This mechanism of action may underlie many of the biochemical and physiological effects of 1-[5-(4-morpholinyl)-2-nitrophenyl]-4-piperidinecarboxamide.
Biochemical and Physiological Effects:
1-[5-(4-morpholinyl)-2-nitrophenyl]-4-piperidinecarboxamide has been found to have a range of interesting biochemical and physiological effects. In neuronal cells, 1-[5-(4-morpholinyl)-2-nitrophenyl]-4-piperidinecarboxamide has been found to modulate the activity of voltage-gated calcium channels, leading to changes in intracellular calcium levels and neurotransmitter release. 1-[5-(4-morpholinyl)-2-nitrophenyl]-4-piperidinecarboxamide has also been found to inhibit the proliferation of cancer cells, potentially through the induction of apoptosis. In addition, 1-[5-(4-morpholinyl)-2-nitrophenyl]-4-piperidinecarboxamide has been found to have anti-inflammatory effects, potentially through the modulation of cytokine production.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-[5-(4-morpholinyl)-2-nitrophenyl]-4-piperidinecarboxamide for lab experiments is its selectivity for certain types of ion channels, making it a potentially useful tool for investigating the role of these channels in cellular function. 1-[5-(4-morpholinyl)-2-nitrophenyl]-4-piperidinecarboxamide also has a relatively simple synthesis method, making it accessible to a wide range of researchers. However, 1-[5-(4-morpholinyl)-2-nitrophenyl]-4-piperidinecarboxamide is not without limitations. One major limitation is its potential toxicity, particularly at high concentrations. 1-[5-(4-morpholinyl)-2-nitrophenyl]-4-piperidinecarboxamide also has limited solubility in aqueous solutions, which may limit its use in certain experimental settings.

Future Directions

There are many potential future directions for research on 1-[5-(4-morpholinyl)-2-nitrophenyl]-4-piperidinecarboxamide. One area of interest is the development of 1-[5-(4-morpholinyl)-2-nitrophenyl]-4-piperidinecarboxamide as a drug lead compound, particularly for the treatment of cancer. Further studies are needed to investigate the potential anti-tumor effects of 1-[5-(4-morpholinyl)-2-nitrophenyl]-4-piperidinecarboxamide and to optimize its pharmacokinetic properties. Another area of interest is the role of 1-[5-(4-morpholinyl)-2-nitrophenyl]-4-piperidinecarboxamide in neuronal function, particularly its effects on calcium signaling and neurotransmitter release. Finally, 1-[5-(4-morpholinyl)-2-nitrophenyl]-4-piperidinecarboxamide may have potential applications in other areas of research, such as immunology and cardiovascular disease, which warrant further investigation.

Scientific Research Applications

1-[5-(4-morpholinyl)-2-nitrophenyl]-4-piperidinecarboxamide has been studied for its potential application in a range of scientific research fields, including neuroscience, pharmacology, and drug discovery. In neuroscience, 1-[5-(4-morpholinyl)-2-nitrophenyl]-4-piperidinecarboxamide has been found to modulate the activity of certain ion channels, making it a potential tool for investigating the role of these channels in neuronal function. In pharmacology, 1-[5-(4-morpholinyl)-2-nitrophenyl]-4-piperidinecarboxamide has been studied for its potential use as a drug lead compound, with promising results in preclinical studies. 1-[5-(4-morpholinyl)-2-nitrophenyl]-4-piperidinecarboxamide has also been studied for its potential application in the treatment of cancer, with preliminary studies suggesting that it may have anti-tumor effects.

properties

IUPAC Name

1-(5-morpholin-4-yl-2-nitrophenyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O4/c17-16(21)12-3-5-19(6-4-12)15-11-13(1-2-14(15)20(22)23)18-7-9-24-10-8-18/h1-2,11-12H,3-10H2,(H2,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRDKJMCFDIEXLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C2=C(C=CC(=C2)N3CCOCC3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[5-(Morpholin-4-yl)-2-nitrophenyl]piperidine-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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